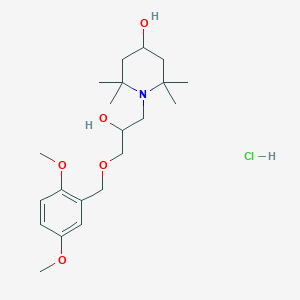
1-(3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (1), has been studied for their catalytic electroactivity in homogeneous oxidation reactions. This provides insight into the potential synthetic pathways and reaction mechanisms for similar compounds, shedding light on the synthesis of the target molecule .
Molecular Structure Analysis
The crystal and molecular structures of related compounds, such as cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, have been determined, providing valuable information about the structural characteristics and bonding arrangements of similar molecules. Understanding the molecular structure of related compounds can offer insights into the structural properties of the target molecule .
Chemical Reactions Analysis
The catalytic electroactivity of 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (1) in the oxidation of hydroxylamine provides a basis for understanding the potential chemical reactions and catalytic properties of similar compounds. Exploring the proposed catalytic reaction mechanism and kinetic parameters of the electrode reaction can contribute to the analysis of potential chemical reactions involving the target molecule .
Physical and Chemical Properties Analysis
The preparation and characterization of related compounds, such as 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, offer insights into the physical and chemical properties of structurally similar molecules. Analyzing the physical and chemical properties of related compounds can provide valuable information for understanding the potential properties of the target molecule .
These analyses provide a comprehensive understanding of the target molecule, encompassing its synthesis, molecular structure, chemical reactions, and physical and chemical properties, laying the groundwork for further exploration and potential applications.
Catalytic Activity of 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in Homogeneous Electrooxidation of Hydroxylamine Synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one Preparation, crystal structure and reactions of a new spin-labelling reagent, cis-3,5-dibromo-4-oxo-2,2,6,6- tetramethylpiperidin-1-yloxy
Scientific Research Applications
Catalytic Activity in Alcohol Oxidation
One significant application of compounds structurally related to "1-(3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride" is in catalysis, particularly in alcohol oxidation. A study by Xiao‐Qiang Li and Chi Zhang (2009) describes an environmentally benign TEMPO-catalyzed (where TEMPO stands for 2,2,6,6-tetramethylpiperidin-1-oxyl) alcohol oxidation system. This system utilizes a recyclable hypervalent iodine(III) reagent for the efficient oxidation of various alcohols to their corresponding carbonyl compounds. The process is notable for its high yields and tolerance for diverse functional groups, including heteroaromatic rings and C=C bonds, under mild conditions (Li & Zhang, 2009).
Protective Group in Organic Synthesis
Another application lies in the domain of organic synthesis, where derivatives of this compound can serve as protective groups. The 3,4-dimethoxybenzyl group, a component of the compound , has been used as a protective group for hydroxyl functionalities in nucleosides. This group facilitates the synthesis of oligoribonucleotides by protecting the 2′-hydroxyl group, which is crucial for maintaining the integrity of the nucleoside structure during synthetic processes. The group can be removed under specific conditions without harming the glycosidic bond, demonstrating its utility in complex organic syntheses (Takaku, Ito, & Imai, 1986).
Role in Biomimetic Oxidation
The compound and its analogs find applications in biomimetic oxidation processes. For example, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), structurally similar to the compound , has been used as a model compound in studies of lignin substructure oxidation. Catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, this oxidation process is significant for understanding and replicating the natural degradation of lignin, a complex biopolymer found in plant cell walls (Kumar, Jain, & Chauhan, 2007).
In Electrochemical Applications
Additionally, compounds with structural similarities to "1-(3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride" have been studied for their electrochemical properties. For instance, 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, a compound related to the one , has shown catalytic electroactivity in the homogeneous oxidation of hydroxylamine on a glassy carbon electrode. This catalytic activity is of interest for developing new electrochemical sensors and catalysis methods (Xia & Li, 1998).
properties
IUPAC Name |
1-[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO5.ClH/c1-20(2)10-16(23)11-21(3,4)22(20)12-17(24)14-27-13-15-9-18(25-5)7-8-19(15)26-6;/h7-9,16-17,23-24H,10-14H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQCQFDINMMCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)
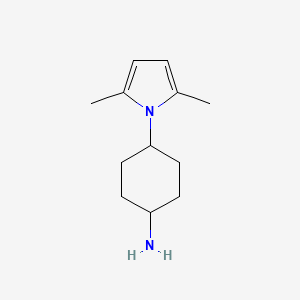

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)
![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
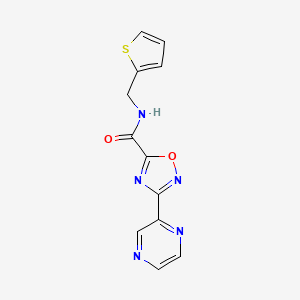



![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
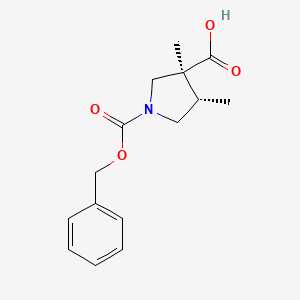
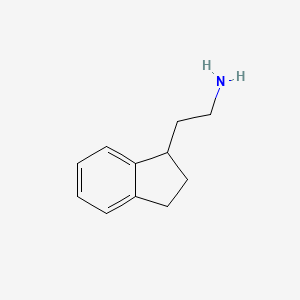
![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)